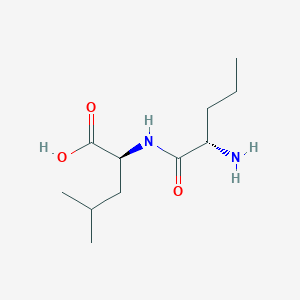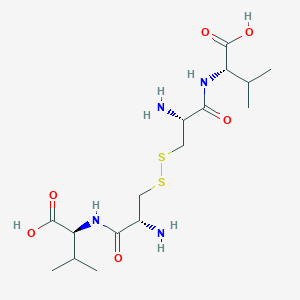
(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate
Vue d'ensemble
Description
“(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate” is a chemical compound with the CAS Number: 1641578-95-1 . It has a molecular weight of 313.42 and a linear formula of C18H19NO2S . This compound is used in scientific research, with diverse applications such as drug discovery, material synthesis, and biological studies.
Physical And Chemical Properties Analysis
“(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Supramolecular Assembly
(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate and its isomers are involved in the formation of supramolecular assemblies. These structures are characterized by a variety of noncovalent interactions, including hydrogen bonds and π-π stacking interactions, which play a crucial role in stabilizing molecular conformations and self-assembly processes. Such assemblies are significant in materials science and nanotechnology for creating complex structures (Matos et al., 2016).
Polymerization and Material Properties
The compound is used in the radical polymerization process, leading to the formation of polymers with pH/temperature responsiveness in aqueous media. This attribute is pivotal for developing smart materials that can adapt to environmental changes (Kohsaka et al., 2015).
Synthesis of Pharmaceutical Intermediates
It serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example, its derivatives have been used in the synthesis of aurora 2 kinase inhibitors, which are important in cancer research and treatment (Xu et al., 2015).
Catalyst Development
The compound is involved in catalytic processes, such as the Knoevenagel condensation reaction. This reaction is crucial in the synthesis of fine chemicals and pharmaceuticals, highlighting the compound's role in facilitating chemical transformations (Pawaiyaa et al., 2014).
Biochemical Applications
The biochemical properties of this compound and its derivatives are explored in the modification of polymers for biomedical applications. This includes the synthesis of polymers with enhanced antibacterial and antifungal properties, relevant in medical and pharmaceutical industries (Aly & El-Mohdy, 2015).
Stereospecific Synthesis in Medicinal Chemistry
Its derivatives are significant in the stereospecific synthesis of aryloxy and amino substituted ethyl acrylates, which have potential applications in polymer industries and medicinal chemistry (Kabir et al., 2012).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
ethyl (E)-3-(2-amino-5-benzylsulfanylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-2-21-18(20)11-8-15-12-16(9-10-17(15)19)22-13-14-6-4-3-5-7-14/h3-12H,2,13,19H2,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNDRKFFPZJQQJ-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)SCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)SCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





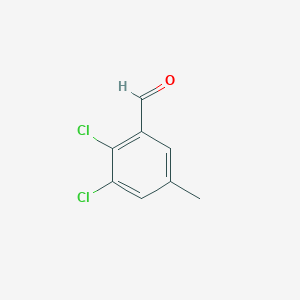

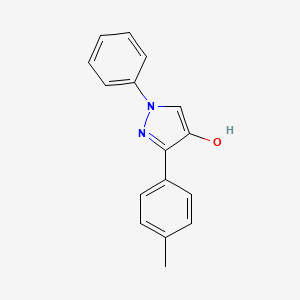

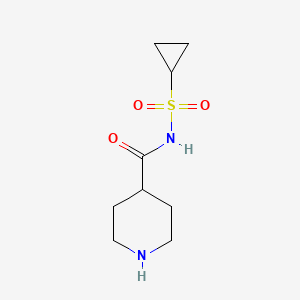


![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)


